Dodecyl 2,3-bis(hexadecyloxy)propanoate
Description
Dodecyl 2,3-bis(hexadecyloxy)propanoate (CAS 64713-43-5) is a synthetic ester lipid featuring a central propanoic acid backbone substituted with two hexadecyloxy (C16H33O) groups at positions 2 and 3 and a dodecyl (C12H25) ester group. Its molecular formula is C44H88O4, with a molecular weight of 806.81 g/mol. Key properties include:
- Hydrophobicity: XlogP = 24.2, indicating extreme lipophilicity .
- Structural flexibility: 52 rotatable bonds, enabling dynamic conformational changes .
- Synthetic routes: Synthesized via hydroxyl protection, alkylation, and esterification steps, analogous to methods used for (±)-2,3-bis(hexadecyloxy)-1-propanol derivatives .
This compound is primarily investigated for applications in lipid bilayers, surfactants, and drug delivery systems due to its structural resemblance to natural phospholipids .
Properties
CAS No. |
64713-37-7 |
|---|---|
Molecular Formula |
C47H94O4 |
Molecular Weight |
723.2 g/mol |
IUPAC Name |
dodecyl 2,3-dihexadecoxypropanoate |
InChI |
InChI=1S/C47H94O4/c1-4-7-10-13-16-19-22-24-26-28-30-33-36-39-42-49-45-46(47(48)51-44-41-38-35-31-21-18-15-12-9-6-3)50-43-40-37-34-32-29-27-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 |
InChI Key |
BJENJEJLGVXASN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 2,3-bis(hexadecyloxy)propanoate typically involves esterification reactions. One common method is the reaction between dodecyl alcohol and 2,3-bis(hexadecyloxy)propanoic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification process. The reaction mixture is typically subjected to distillation to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Dodecyl 2,3-bis(hexadecyloxy)propanoate undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Hydrolysis: Produces dodecyl alcohol, hexadecyloxy alcohol, and 2,3-bis(hexadecyloxy)propanoic acid.
Oxidation: Yields various oxidized derivatives depending on the specific oxidizing agent and conditions used.
Substitution: Results in the formation of new ester derivatives with different functional groups.
Scientific Research Applications
Dodecyl 2,3-bis(hexadecyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and membrane structure studies.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of Dodecyl 2,3-bis(hexadecyloxy)propanoate involves its interaction with lipid membranes. The compound’s long alkyl chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability . This integration can affect various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
Variation in Ester Alkyl Chain Length
Compounds with shorter or longer ester chains exhibit distinct physicochemical behaviors:
Note: *Estimated based on chain-length trends.
Impact of Chain Length :
Variation in Alkyloxy Substituents
Replacing hexadecyloxy (C16H33O) groups alters packing efficiency and biochemical interactions:
Note: *Phytanyl groups are branched isoprenoid chains.
Impact of Substituents :
Functional Group Modifications
Replacing the ester group with amides or phosphates introduces polar interactions:
Impact of Functional Groups :
- Amides resist hydrolysis and improve thermal stability but reduce membrane permeability .
- Phosphates enable aqueous solubility and are used in charged lipid systems (e.g., liposomes) .
Key Research Findings
Synthetic Surfactants: this compound demonstrates superior phospholipase resistance compared to natural phosphatidylcholines, making it suitable for lung surfactant therapies .
Drug Delivery : Analogs with shorter alkyl chains (e.g., octyl) show improved drug-loading capacity due to higher fluidity .
Thermal Stability : Phytanyl-substituted derivatives retain structural integrity at >80°C, ideal for industrial applications .
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